Ethyl 2-[azetidin-3-yl(methyl)amino]acetate
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Overview
Description
Ethyl 2-[azetidin-3-yl(methyl)amino]acetate is a compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
The synthesis of ethyl 2-[azetidin-3-yl(methyl)amino]acetate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with various NH-heterocycles to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 2-[azetidin-3-yl(methyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring can be modified with different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[azetidin-3-yl(methyl)amino]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[azetidin-3-yl(methyl)amino]acetate involves its interaction with specific molecular targets. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity . The exact pathways and molecular targets depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Ethyl 2-[azetidin-3-yl(methyl)amino]acetate can be compared with other azetidine derivatives such as:
- Azetidine-2-carboxylic acid
- Azetidine-3-carboxylic acid
- N-Boc-azetidine These compounds share the azetidine ring but differ in their substituents and functional groups . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 2-[azetidin-3-yl(methyl)amino]acetate |
InChI |
InChI=1S/C8H16N2O2/c1-3-12-8(11)6-10(2)7-4-9-5-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
PMGULNKWUSTYBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C)C1CNC1 |
Origin of Product |
United States |
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